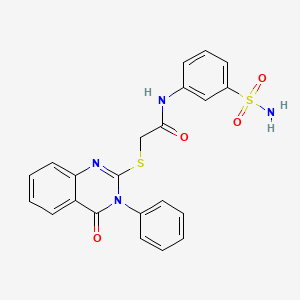
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community for its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce cell cycle arrest in cancer cells, leading to their death. Furthermore, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in lab experiments is its high potency and specificity towards cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X. One potential application is its use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in the treatment of inflammatory diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in vivo to determine its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves several chemical reactions, including the condensation of 2-aminobenzamide with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea to form 2-(4-oxo-3-phenylquinazolin-2-yl)thiourea. This intermediate is then reacted with 3-aminobenzenesulfonamide to form 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X.
Applications De Recherche Scientifique
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c23-32(29,30)17-10-6-7-15(13-17)24-20(27)14-31-22-25-19-12-5-4-11-18(19)21(28)26(22)16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNUYGQFLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)

![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)